molecular formula C13H19BrO2 B1623181 1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene CAS No. 72912-33-5

1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene

Cat. No.: B1623181
CAS No.: 72912-33-5
M. Wt: 287.19 g/mol
InChI Key: XQCYJPFCGNRJEY-UHFFFAOYSA-N
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Description

1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene (CAS: 72912-33-5) is a brominated aromatic compound featuring a tert-butoxy (1,1-dimethylethoxy) group and a methoxy-substituted benzene ring. Its molecular formula is C₁₃H₁₉BrO₂, with a molecular weight of 287.19 g/mol. The tert-butoxy group confers steric bulk and chemical stability, making the compound useful as a synthetic intermediate in organic chemistry, particularly in protecting group strategies or cross-coupling reactions . The methoxy group at the para position enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitutions.

Properties

IUPAC Name

1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H19BrO2/c1-13(2,3)16-12(9-14)10-5-7-11(15-4)8-6-10/h5-8,12H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCYJPFCGNRJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(CBr)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993695
Record name 1-(2-Bromo-1-tert-butoxyethyl)-4-methoxybenzene
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Molecular Weight

287.19 g/mol
Source PubChem
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CAS No.

72912-33-5
Record name 1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene
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Record name 1-(2-Bromo-1-(1,1-dimethylethoxy)ethyl)-4-methoxybenzene
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Record name 1-(2-Bromo-1-tert-butoxyethyl)-4-methoxybenzene
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Record name 1-[2-bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene
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Preparation Methods

The synthesis of 1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl alcohol with 2-bromo-1,1-dimethylethyl ether in the presence of a strong acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with structurally analogous brominated aromatic ethers (Table 1):

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference IDs
1-[2-Bromo-1-(tert-butoxy)ethyl]-4-methoxybenzene 72912-33-5 C₁₃H₁₉BrO₂ 287.19 tert-Butoxy, methoxy Stable protecting group; Suzuki coupling precursor
1-Bromo-4-(2-ethoxyethoxy)benzene N/A C₁₀H₁₃BrO₂ 245.12 Ethoxyethoxy, methoxy Higher hydrophilicity; solvent compatibility
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene 189099-57-8 C₁₅H₁₁BrO 287.15 Ethynyl linkage, methoxy Conjugated system for optoelectronics
1-Bromo-4-((2-ethylhexyl)oxy)benzene 164352-24-3 C₁₄H₂₁BrO 285.22 Long-chain alkoxy Surfactant precursor; low volatility

Key Observations :

  • Steric Effects : The tert-butoxy group in the target compound provides greater steric hindrance compared to linear alkoxy chains (e.g., ethoxyethoxy or 2-ethylhexyloxy), reducing susceptibility to nucleophilic attack .
  • Electronic Effects : Methoxy groups enhance electron density on the aromatic ring, facilitating electrophilic substitutions. In contrast, ethynyl linkages (e.g., 189099-57-8) create extended conjugation for applications in materials science .
  • Reactivity : Bromine at the benzylic position (adjacent to the ether oxygen) increases susceptibility to elimination or substitution reactions, a trait shared with 1-bromo-4-(2-ethoxyethoxy)benzene .
Physical and Spectral Properties
  • Melting/Boiling Points : The tert-butoxy derivative’s high steric bulk likely results in a lower melting point compared to crystalline analogs like 1-bromo-4-methoxy-2-methylbenzene (mp: ~90°C) .
  • NMR Data :
    • ¹H NMR : tert-Butoxy protons appear as a singlet at δ 1.2–1.4 ppm. Methoxy protons resonate at δ 3.8 ppm. Benzylic protons adjacent to bromine show splitting due to coupling (δ 4.5–5.0 ppm) .
    • ¹³C NMR : tert-Butoxy carbon at δ 28–30 ppm; methoxy carbon at δ 55–57 ppm .

Biological Activity

1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene, with the CAS number 72912-33-5, is an organic compound characterized by its molecular formula C13H19BrO2C_{13}H_{19}BrO_{2} and a molecular weight of 287.19 g/mol. This compound has garnered interest in various fields including medicinal chemistry and biological research due to its unique structural properties and potential biological activities.

PropertyValue
Molecular FormulaC13H19BrO2C_{13}H_{19}BrO_{2}
Molecular Weight287.19 g/mol
Boiling Point321.6 °C at 760 mmHg
Density1.234 g/cm³
Flash Point122.8 °C

The biological activity of this compound is primarily attributed to its bromine and methoxy functional groups, which influence its reactivity and interaction with biological targets. The compound is known to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions : Reduction can yield corresponding alcohols or hydrocarbons.

These reactions enable the compound to interact with cellular pathways, potentially affecting lipid metabolism and signaling mechanisms.

Lipid Metabolism Disorders

Recent studies have investigated the role of brominated compounds in lipid metabolism. For instance, compounds similar to this compound have been shown to modulate lipid absorption in intestinal cells. In a study involving CaCo-2 cells (a model for human intestinal absorption), it was found that certain brominated compounds can inhibit bile acid absorption, suggesting potential applications in treating obesity and cardiovascular diseases .

Toxicological Profile

The toxicological aspects of this compound have not been extensively documented; however, general safety data indicate that brominated compounds can exhibit varying degrees of toxicity depending on their structure and dosage . Further research is needed to establish a comprehensive toxicological profile for this specific compound.

Q & A

Q. What are the common synthetic routes for 1-[2-Bromo-1-(tert-butoxy)ethyl]-4-methoxybenzene?

The synthesis typically involves nucleophilic substitution or coupling reactions. A key intermediate is prepared by introducing the tert-butoxy group via alkylation of a phenolic precursor. For example:

  • Step 1 : Bromination of 4-methoxybenzene derivatives using reagents like N-bromosuccinimide (NBS) or bromine in polar aprotic solvents (e.g., DMF) .
  • Step 2 : Alkylation with tert-butyl alcohol under acidic conditions to install the tert-butoxy group. Potassium carbonate or sodium hydride is often used as a base to deprotonate the hydroxyl group .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. Key Reagents and Conditions :

Reagent/ConditionRoleExample
NBSBrominating agent
tert-ButanolAlkylating agent
K₂CO₃Base
DMFSolvent

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.8–7.2 ppm), methoxy (δ ~3.8 ppm), and tert-butoxy groups (δ 1.2–1.4 ppm for -C(CH₃)₃). Coupling patterns confirm substitution positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and bromine isotope patterns .
  • Infrared (IR) : Peaks at ~1250 cm⁻¹ (C-O stretch of methoxy) and ~1100 cm⁻¹ (C-Br stretch) .

Q. What are the key intermediates in synthesizing this compound?

  • Intermediate 1 : 4-Methoxybenzene derivatives with a reactive site (e.g., 4-methoxyphenethyl alcohol).
  • Intermediate 2 : Brominated precursor (e.g., 2-bromo-1-(4-methoxyphenyl)ethanol) .
  • Intermediate 3 : tert-Butyl-protected intermediate before final purification .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s reactivity in cross-coupling reactions?

The tert-butoxy group introduces steric hindrance, slowing reactions at the adjacent carbon. However, its electron-donating nature stabilizes transition states in Suzuki-Miyaura couplings. For example:

  • Steric Effects : Hinders nucleophilic attack on the brominated carbon, requiring bulky ligands (e.g., SPhos) to enhance catalytic activity .
  • Electronic Effects : The tert-butoxy group’s +I effect increases electron density on the aromatic ring, facilitating electrophilic substitutions at the para-methoxy position .

Case Study : In Pd-catalyzed couplings, yields drop by ~20% compared to non-bulky analogs, but regioselectivity improves due to steric steering .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Challenge 1 : Low melting point and solubility in common solvents (e.g., hexane) complicate crystal growth.
  • Solution : Use slow evaporation with mixed solvents (e.g., dichloromethane/hexane) to induce nucleation.
  • Challenge 2 : Disordered tert-butoxy groups in the crystal lattice.
  • Solution : Collect X-ray data at low temperatures (100 K) to reduce thermal motion. Refinement with constraints for disordered methyl groups improves accuracy .

Q. Crystallographic Data :

ParameterValueSource
Space GroupP2₁/c
R-factor<0.07
C-Br Bond Length1.91 Å

Q. How can computational chemistry predict the reactivity of this compound in organometallic reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for bromine displacement.
  • Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps. The brominated carbon shows high electrophilicity (LUMO energy: −1.8 eV) .
  • MD Simulations : Predict solvation effects in DMF or THF, showing enhanced reactivity in polar aprotic solvents .

Example : DFT predicts a 15 kcal/mol activation barrier for SN2 displacement at the bromine site, consistent with experimental kinetic data .

Q. How do electronic effects of substituents impact regioselectivity in further functionalization?

  • Methoxy Group : Strongly electron-donating (+M effect), directs electrophiles to the para position.
  • tert-Butoxy Group : Electron-donating via hyperconjugation, but steric bulk limits accessibility.
  • Bromine : Electron-withdrawing (−I effect), deactivates the ring but stabilizes adjacent negative charges in elimination reactions .

Experimental Validation : Nitration of the compound yields >90% para-nitro product, confirmed by HPLC and ¹H NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene
Reactant of Route 2
1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene

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